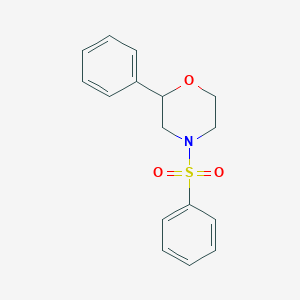
2-Phenyl-4-(phenylsulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Phenyl-4-(phenylsulfonyl)morpholine” is a derivative of phenylmorpholine . Phenylmorpholines are chemical derivatives of phenylmorpholine or of the psychostimulant drug phenmetrazine . They are frequently found in biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Scientific Research Applications
Antimicrobial and Antibiotic Modulation
One study explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound related to "2-Phenyl-4-(phenylsulfonyl)morpholine," against standard and multi-resistant strains of various bacteria and fungi. This research highlights its potential in combating microbial resistance when combined with antibiotics like amikacin, especially against Pseudomonas aeruginosa, showcasing a significant reduction in the minimum inhibitory concentration (MIC) necessary for bacterial growth inhibition (Oliveira et al., 2015).
Electrochemical Synthesis
Another study delved into the green electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, employing electrochemical oxidation in the presence of arenesulfinic acids. This method emphasizes a sustainable, one-pot procedure for synthesizing compounds with potential biological significance, illustrating the compound's applicability in green chemistry and synthesis (Nematollahi & Esmaili, 2010).
Nuclear Waste Management
Research on the separation of actinides from lanthanides in nuclear waste management mentioned the use of disulfonated ligands, demonstrating the role of sulfonate groups in enhancing the solubility and efficacy of these ligands in aqueous media. This study underscores the potential of sulfonated compounds in addressing critical challenges in nuclear waste treatment, emphasizing the importance of structural features such as the sulfonate group for efficient separation processes (Thomas, Ebenezer, & Solomon, 2021).
Electrophosphorescent Materials
A bis-sulfone small molecule, related to the chemical family of "this compound," was evaluated as a host material for phosphorescent organic light-emitting devices. This research indicates the utility of sulfone-based materials in developing high-efficiency electrophosphorescent devices, contributing to advancements in the field of organic electronics (Kim et al., 2011).
Mechanism of Action
Target of Action
It has been synthesized and studied for its potential in phenotypic drug discovery (pdd), particularly against complex diseases like triple-negative breast cancer (tnbc) .
Mode of Action
It’s known that one of its derivatives, gl24, exhibits significant inhibitory effects on mda-mb-231 cells, a model for tnbc .
Biochemical Pathways
Upon treatment with GL24, a derivative of 2-Phenyl-4-(phenylsulfonyl)morpholine, multiple endoplasmic reticulum (ER) stress-dependent tumor suppressive signals were identified . These include:
- Unfolded Protein Response (UPR) : This pathway is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER .
- p53 Pathway : The p53 protein is crucial for preventing cancer formation, thus, p53 gene mutation is a common feature in human cancers .
- G2/M Checkpoint : This is a critical control point in the cell cycle that ensures DNA integrity before cell division .
- E2F Targets : E2F is a group of genes that codes for a family of transcription factors in higher eukaryotes .
Result of Action
Most of the identified pathways triggered by GL24, a derivative of this compound, eventually lead to cell-cycle arrest and then to apoptosis . This suggests that the compound has a strong potential for inhibiting TNBC cell growth through ER stress-dependent tumor suppressive signals .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Phenyl-4-(phenylsulfonyl)morpholine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory effects on certain types of cancer cells, particularly triple-negative breast cancer (TNBC) cells . The compound’s interactions with these biomolecules are believed to be key to its potential therapeutic effects .
Cellular Effects
In cellular studies, this compound has been found to influence cell function in several ways. For example, it has been shown to induce cell-cycle arrest and apoptosis in TNBC cells . This suggests that the compound may have potential as a therapeutic agent for this type of cancer .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve multiple pathways. For instance, it has been found to trigger several endoplasmic reticulum (ER) stress-dependent tumor suppressive signals, such as the unfolded protein response (UPR), p53 pathway, G2/M checkpoint, and E2F targets . These pathways are believed to contribute to the compound’s observed effects on cell-cycle arrest and apoptosis .
properties
IUPAC Name |
4-(benzenesulfonyl)-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,15-9-5-2-6-10-15)17-11-12-20-16(13-17)14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCOVPCGPLJPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)
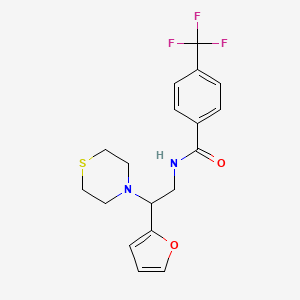
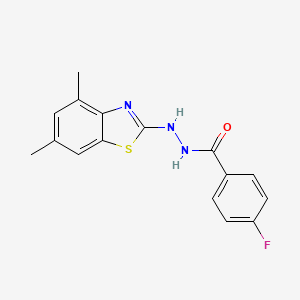

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2819348.png)
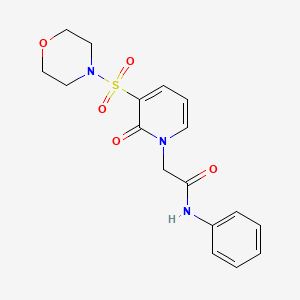
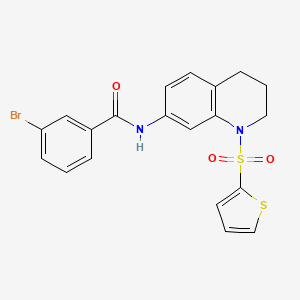
![Cyclopropyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2819353.png)
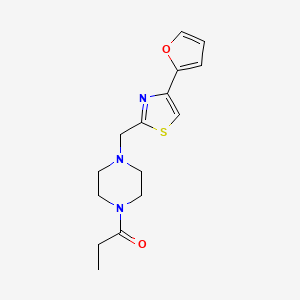
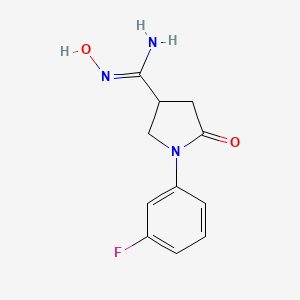
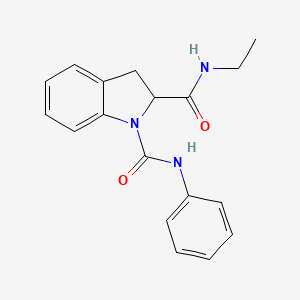
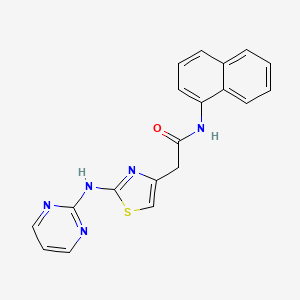
![N-(2-ethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2819364.png)